molecular formula C22H16N4O B12061603 2-Naphthalen-3,4,5,6,7,8-d6-ol, 1-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]-

2-Naphthalen-3,4,5,6,7,8-d6-ol, 1-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]-

Cat. No.: B12061603
M. Wt: 358.4 g/mol
InChI Key: FHNINJWBTRXEBC-FIFBSIHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Naphthalen-3,4,5,6,7,8-d6-ol, 1-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]- is a complex organic compound that belongs to the class of naphthols

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalen-3,4,5,6,7,8-d6-ol, 1-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]- typically involves multi-step organic reactions. One common method includes the diazotization of aniline derivatives followed by coupling with naphthol derivatives under controlled conditions. The reaction conditions often require acidic or basic environments, specific temperatures, and the use of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Naphthalen-3,4,5,6,7,8-d6-ol, 1-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include oxidized naphthols, reduced amines, and various substituted aromatic compounds. These products can have different chemical and physical properties, making them useful for various applications .

Scientific Research Applications

2-Naphthalen-3,4,5,6,7,8-d6-ol, 1-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Naphthalen-3,4,5,6,7,8-d6-ol, 1-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]- involves its interaction with specific molecular targets and pathways. The diazenyl groups can participate in electron transfer reactions, influencing the redox state of the compound. Additionally, the aromatic rings can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Naphthalen-3,4,5,6,7,8-d6-ol, 1-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]- is unique due to its deuterium atoms and diazenyl groups, which impart distinct chemical and physical properties. These features make it valuable for specific applications in scientific research and industrial processes .

Properties

Molecular Formula

C22H16N4O

Molecular Weight

358.4 g/mol

IUPAC Name

3,4,5,6,7,8-hexadeuterio-1-[(4-phenyldiazenylphenyl)diazenyl]naphthalen-2-ol

InChI

InChI=1S/C22H16N4O/c27-21-15-10-16-6-4-5-9-20(16)22(21)26-25-19-13-11-18(12-14-19)24-23-17-7-2-1-3-8-17/h1-15,27H/i4D,5D,6D,9D,10D,15D

InChI Key

FHNINJWBTRXEBC-FIFBSIHQSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2N=NC3=CC=C(C=C3)N=NC4=CC=CC=C4)O)[2H])[2H])[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=C(C=CC4=CC=CC=C43)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.